molecular formula C21H25ClN2S B374628 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[3-(1-pyrrolidinyl)propyl]amine

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[3-(1-pyrrolidinyl)propyl]amine

Cat. No.: B374628
M. Wt: 373g/mol
InChI Key: AUABFJWMUPUBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiepin core, which is a sulfur-containing bicyclic structure, and is substituted with a chloro group and a pyrrolidin-1-ylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiepin Core: This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Pyrrolidin-1-ylpropyl Side Chain: This step involves nucleophilic substitution reactions where the pyrrolidine derivative is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives

Uniqueness

3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its specific substitution pattern and the presence of both a benzothiepin core and a pyrrolidin-1-ylpropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25ClN2S

Molecular Weight

373g/mol

IUPAC Name

3-chloro-N-(3-pyrrolidin-1-ylpropyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine

InChI

InChI=1S/C21H25ClN2S/c22-17-8-9-20-16(14-17)15-19(18-6-1-2-7-21(18)25-20)23-10-5-13-24-11-3-4-12-24/h1-2,6-9,14,19,23H,3-5,10-13,15H2

InChI Key

AUABFJWMUPUBNY-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Canonical SMILES

C1CCN(C1)CCCNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Origin of Product

United States

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